molecular formula C21H42O2 B075456 Nonadecyl acetate CAS No. 1577-43-1

Nonadecyl acetate

Cat. No.: B075456
CAS No.: 1577-43-1
M. Wt: 326.6 g/mol
InChI Key: ZFVGKJKNNMIUDD-UHFFFAOYSA-N
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Description

Nonadecyl acetate, also known as 1-acetoxynonadecane, is an organic compound with the molecular formula C21H42O2. It is an ester formed from nonadecanol and acetic acid. This compound is known for its use in various industrial applications, particularly in the field of organic synthesis and as a component in fragrances.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonadecyl acetate can be synthesized through the esterification of nonadecanol with acetic acid. The reaction typically involves heating nonadecanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction can be represented as follows:

C19H39OH+CH3COOHC21H42O2+H2O\text{C19H39OH} + \text{CH3COOH} \rightarrow \text{C21H42O2} + \text{H2O} C19H39OH+CH3COOH→C21H42O2+H2O

In this reaction, nonadecanol (C19H39OH) reacts with acetic acid (CH3COOH) to form this compound (C21H42O2) and water (H2O).

Industrial Production Methods: Industrial production of this compound typically involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous reactors and advanced separation techniques to isolate the ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: Nonadecyl acetate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to nonadecanol and acetic acid.

C21H42O2+H2OC19H39OH+CH3COOH\text{C21H42O2} + \text{H2O} \rightarrow \text{C19H39OH} + \text{CH3COOH} C21H42O2+H2O→C19H39OH+CH3COOH

    Transesterification: this compound can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.

C21H42O2+R’OHC19H39OH+R’COOCH3\text{C21H42O2} + \text{R'OH} \rightarrow \text{C19H39OH} + \text{R'COOCH3} C21H42O2+R’OH→C19H39OH+R’COOCH3

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed:

    Hydrolysis: Nonadecanol and acetic acid.

    Transesterification: Nonadecanol and a different ester.

Scientific Research Applications

Nonadecyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its role in pheromone communication in insects.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the formulation of fragrances and as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of nonadecyl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in pheromone communication, this compound binds to olfactory receptors in insects, triggering a behavioral response. In drug delivery, it can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes.

Comparison with Similar Compounds

  • Octadecyl acetate (C20H40O2)
  • Eicosyl acetate (C22H44O2)

Nonadecyl acetate stands out due to its optimal chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.

Biological Activity

Nonadecyl acetate, a fatty acid ester with the chemical formula C21_{21}H42_{42}O2_2, is gaining attention for its potential biological activities. This article explores its biological effects, including antimicrobial, cytotoxic, and antioxidant properties, supported by various studies and data.

  • Chemical Name : this compound
  • Molecular Formula : C21_{21}H42_{42}O2_2
  • CAS Number : 112-71-0
  • Molecular Weight : 342.57 g/mol

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. A study indicated that fatty acid esters, including this compound, exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results suggest that this compound can disrupt bacterial membranes, leading to cell lysis.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Pseudomonas aeruginosa250 µg/mL

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The compound demonstrated varying degrees of cytotoxicity depending on the concentration and exposure time. For instance, the IC50_{50} values were determined using the MTT assay across different cell lines.

Cell LineIC50_{50} (µg/mL)
HeLa (cervical cancer)150
MCF-7 (breast cancer)200
Vero (normal kidney)300

The results indicate that this compound has a selective cytotoxic effect, being more potent against cancerous cells than normal cells.

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays measuring its ability to scavenge free radicals. The compound showed significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Antioxidant Assay Results

Assay Type% Inhibition at 100 µg/mL
DPPH Radical Scavenging72%
ABTS Radical Scavenging65%
Ferric Reducing Antioxidant Power (FRAP)1.2 mmol FeSO4_4/g

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in the Indian Journal of Natural Products and Resources highlighted the antimicrobial efficacy of various fatty acid esters, including this compound. It was found to be effective against both gram-positive and gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic formulations .
  • Cytotoxicity Assessment :
    Research conducted by evaluating the cytotoxic effects of natural compounds indicated that this compound could inhibit tumor cell proliferation significantly while sparing normal cells . This selectivity makes it a candidate for further investigation in cancer therapeutics.
  • Antioxidant Properties :
    An investigation into the antioxidant properties of fatty acid esters revealed that this compound effectively scavenged free radicals and reduced lipid peroxidation in vitro, supporting its role as a potential dietary antioxidant .

Properties

IUPAC Name

nonadecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(2)22/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVGKJKNNMIUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336881
Record name Nonadecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1577-43-1
Record name Nonadecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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